3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzenesulfonyl group and a benzothiazolylidene moiety. Its molecular formula is C17H15ClN2O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzenesulfonyl chloride
- 4-chlorobenzenesulfonyl chloride
- 2-(4-chlorobenzenesulfonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazolylidene moiety, in particular, contributes to its potential as a versatile reagent and therapeutic agent.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-20-14-4-2-3-5-15(14)24-17(20)19-16(21)10-11-25(22,23)13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUGMABJKUYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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